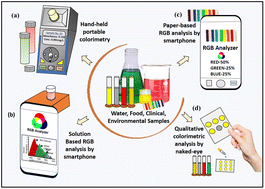Progress in the design of portable colorimetric chemical sensing devices
Nanoscale Pub Date: 2023-11-22 DOI: 10.1039/D3NR03803C
Abstract
The need for precise determination of heavy metals, anions, biomolecules, pesticides, drugs, and other substances is vital across clinical, environmental, and food safety domains. Recent years have seen significant progress in portable colorimetric chemical sensing devices, revolutionizing on-the-spot analysis. This review offers a comprehensive overview of these advancements, covering handheld colorimetry, RGB-based colorimetry, paper-based colorimetry, and wearable colorimetry devices. It explores the underlying principles, functional materials (chromophoric reagents/dyes and nanoparticles), detection mechanisms, and their applications in environmental monitoring, clinical care, and food safety. Noble metal nanoparticles (NPs) have arisen as promising substitutes in the realm of sensing materials. They display notable advantages, including heightened sensitivity, the ability to fine-tune their plasmonic characteristics for improved selectivity, and the capacity to induce visible color changes, and simplifying detection. Integration of NPs fabricated paper device with smartphones and wearables facilitates reagent-free, cost-effective, and portable colorimetric sensing, enabling real-time analysis and remote monitoring.


Recommended Literature
- [1] Back cover
- [2] Synthesis of di-, tri- and penta-nuclear titanium(iv) species from reactions of titanium(iv) alkoxides with 2,2′-biphenol (H2L1) and 1,1′-binaphthol (H2L2); crystal structures of [Ti3(μ2-OPri)2(OPri)8L1], [Ti3(OPri)6L13], [Ti5(μ3-O)2(μ2-OR)2(OR)6L14] (R = OPri, OBun) and [Ti2(OPri)4L22]
- [3] New single-molecule magnet based on Mn12 oxocarboxylate clusters with mixed carboxylate ligands, [Mn12O12(CN-o-C6H4CO2)12(CH3CO2)4(H2O)4]·8CH2Cl2: Synthesis, crystal and electronic structure, magnetic properties†
- [4] To assemble or fold?†
- [5] Defining oxyanion reactivities in base-promoted glycosylations†‡
- [6] Simple production of cellulose nanofibril microcapsules and the rheology of their suspensions
- [7] Size-dependent propagation of Au nanoclusters through few-layer graphene
- [8] Front cover
- [9] Fission of tertiary phosphites through reaction with hexacarbonylbis-π-cyclopentadienyldimolybdenum
- [10] Double transition metal MXenes with wide band gaps and novel magnetic properties†‡

Journal Name:Nanoscale
Research Products
-
CAS no.: 124252-41-1
-
CAS no.: 118290-05-4
-
CAS no.: 136088-69-2
-
CAS no.: 10294-48-1









